phenyl 3-({[3-(3-hydroxy-2-quinoxalinyl)propanoyl]oxy}methyl)benzoate
Overview
Description
Phenyl 3-({[3-(3-hydroxy-2-quinoxalinyl)propanoyl]oxy}methyl)benzoate is a complex organic compound that features a quinoxaline moiety, a benzoate ester, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phenyl 3-({[3-(3-hydroxy-2-quinoxalinyl)propanoyl]oxy}methyl)benzoate typically involves multiple steps:
Formation of 3-(3-hydroxy-2-quinoxalinyl)propanoic acid: This can be achieved by reacting 3-hydroxyquinoxaline with a suitable propanoic acid derivative under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
Phenyl 3-({[3-(3-hydroxy-2-quinoxalinyl)propanoyl]oxy}methyl)benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group on the quinoxaline ring can be oxidized to form a quinone derivative.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The phenyl and benzoate groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as LiAlH4 or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Phenyl 3-({[3-(3-hydroxy-2-quinoxalinyl)propanoyl]oxy}methyl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which phenyl 3-({[3-(3-hydroxy-2-quinoxalinyl)propanoyl]oxy}methyl)benzoate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing biological pathways. The quinoxaline moiety is known to interact with various biological targets, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Phenyl 3-({[3-(3-hydroxy-2-quinoxalinyl)propanoyl]oxy}methyl)benzoate can be compared with other quinoxaline derivatives and benzoate esters:
Quinoxaline Derivatives: Compounds like 2,3-dimethylquinoxaline and 2-phenylquinoxaline share the quinoxaline core but differ in their substituents, leading to variations in their chemical and biological properties.
Benzoate Esters: Compounds such as methyl benzoate and ethyl benzoate have similar ester functionalities but differ in their alkyl groups, affecting their reactivity and applications.
This compound is unique due to the combination of its quinoxaline and benzoate moieties, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
phenyl 3-[3-(3-oxo-4H-quinoxalin-2-yl)propanoyloxymethyl]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O5/c28-23(14-13-22-24(29)27-21-12-5-4-11-20(21)26-22)31-16-17-7-6-8-18(15-17)25(30)32-19-9-2-1-3-10-19/h1-12,15H,13-14,16H2,(H,27,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUGUEEFSAJKFRE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)C2=CC=CC(=C2)COC(=O)CCC3=NC4=CC=CC=C4NC3=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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